molecular formula C11H7FN4 B8323726 6-(m-Fluorophenyl)-1,2,4-triazolo-[4,3-b]pyridazine

6-(m-Fluorophenyl)-1,2,4-triazolo-[4,3-b]pyridazine

Cat. No. B8323726
M. Wt: 214.20 g/mol
InChI Key: VAAPPWQADMXHPF-UHFFFAOYSA-N
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Patent
US04112095

Procedure details

A mixture of 3.6 g. of 3-chloro-6-(m-fluorophenyl)pyridazine and 2.06 g. of formylhydrazine in 50 ml. of n-butanol is refluxed for 48 hr. and worked up as in Example 35 to give the product as crystals, m.p. 159°-161° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[CH:9]=2)=[CH:6][CH:7]=1.[CH:15]([NH:17][NH2:18])=O>C(O)CCC>[F:14][C:10]1[CH:9]=[C:8]([C:5]2[CH:6]=[CH:7][C:2]3[N:3]([CH:15]=[N:17][N:18]=3)[N:4]=2)[CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=CC1)C1=CC(=CC=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 3.6 g

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)C=1C=CC=2N(N1)C=NN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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